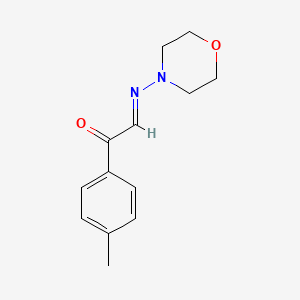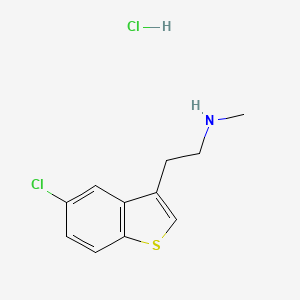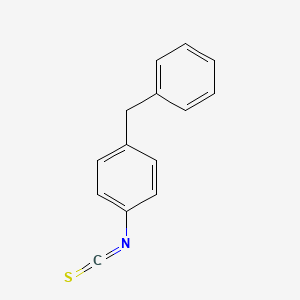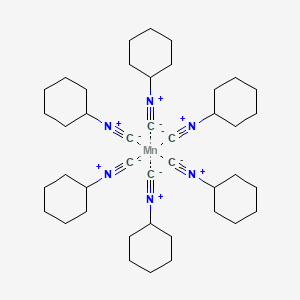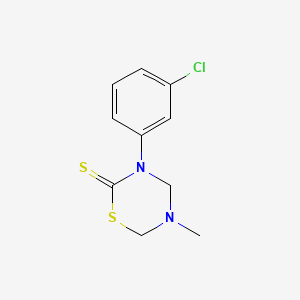
Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro-: is an organic compound with the molecular formula C7HClF4N This compound is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and four fluorine atoms It is a white solid that is sparingly soluble in water but readily soluble in organic solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- typically involves the halogenation of benzonitrile derivatives. One common method is the fluorination of 4-chlorobenzonitrile using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound can be achieved through the ammoxidation of 4-chlorotoluene followed by fluorination. The ammoxidation process involves the reaction of 4-chlorotoluene with ammonia and oxygen in the presence of a catalyst to form 4-chlorobenzonitrile. This intermediate is then subjected to fluorination to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzonitrile derivatives.
Oxidation: Formation of 4-chloro-2,3,5,6-tetrafluorobenzoic acid.
Reduction: Formation of 4-chloro-2,3,5,6-tetrafluoroaniline.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the development of new materials with unique properties.
Biology and Medicine:
- Investigated for its potential use in drug development due to its ability to interact with biological targets.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of pigments and dyes.
- Applied in the manufacture of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Chlorobenzonitrile: Similar structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3,4,5,6-Pentafluorobenzonitrile: Contains an additional fluorine atom, which can further influence its reactivity and applications.
4-Nitrobenzonitrile: Substituted with a nitro group instead of chlorine and fluorine, leading to different chemical behavior.
Uniqueness: Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- is unique due to the presence of both chlorine and multiple fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric effects, making it valuable for specific synthetic applications and research purposes.
Propiedades
Número CAS |
31469-84-8 |
|---|---|
Fórmula molecular |
C7ClF4N |
Peso molecular |
209.53 g/mol |
Nombre IUPAC |
4-chloro-2,3,5,6-tetrafluorobenzonitrile |
InChI |
InChI=1S/C7ClF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12 |
Clave InChI |
HRAYDLZYQKMUDS-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=C(C(=C1F)F)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)

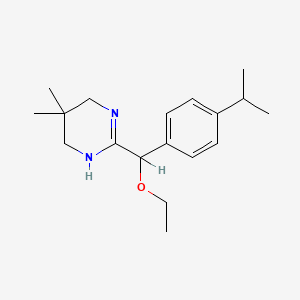

![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)


